molecular formula C6H5N3 B104079 2-Amino-3-cyanopyridine CAS No. 24517-64-4

2-Amino-3-cyanopyridine

Cat. No. B104079
CAS RN: 24517-64-4
M. Wt: 119.12 g/mol
InChI Key: YYXDQRRDNPRJFL-UHFFFAOYSA-N
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Description

2-Amino-3-cyanopyridine is a compound of significant interest in the field of drug discovery and organic synthesis. It is a simple, low molecular weight moiety that is known for its utility in the synthesis of diverse biological molecules. Due to its functionalization, it is a key pharmacophore in the development of new drugs, serving as a building block for molecules targeting various biological systems .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various methods. One approach involves a one-pot synthesis from aryl aldehydes, substituted acetophenones, malononitrile, and ammonium acetate using catalysts such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) under solvent-free conditions, yielding good to excellent results . Another method utilizes enaminonitriles and primary amines under microwave irradiation, also in solvent-free conditions, to produce novel 4-substituted-3-cyano-2-aminopyridines . Additionally, a four-component synthesis catalyzed by Cu@imineZCMNPs and copper nanoparticles on charcoal has been reported, which is efficient, convenient, and environmentally friendly due to its solvent-free nature and the recyclability of the catalyst 10.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques such as IR, MS, 1H and 13C NMR, and X-ray analysis. These studies confirm the structure of the 2-aminopyridine moiety in the products . Furthermore, the ligands derived from this compound have been shown to act as bi-dentate ligands when coordinating with metal ions, suggesting an octahedral geometry coordinated by both the nitrogen of the cyano group and the amino group .

Chemical Reactions Analysis

2-Amino-3-cyanopyridines are versatile intermediates for the synthesis of various heterocyclic systems. They undergo nucleophilic substitution reactions where the chlorine atom in 2-chloro-3-cyanopyridines is replaced by different amines to yield 2-aminopyridines. These compounds also react with hydrazine hydrate and sodium azide to produce a range of products including hydrazinopyridines and azidopyridines . The influence of cyano groups on the spectroscopic properties of these compounds has been studied, showing good agreement with quantum chemical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups. The presence of cyano and amino groups contributes to their reactivity and the ability to form coordination complexes with metals. These complexes have been characterized and shown to have octahedral geometries with potential applications in antimicrobial activity . The antibacterial activity of these derivatives has been tested against both Gram-negative and Gram-positive bacteria, with some compounds showing substantial effects .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Amino-3-cyanopyridines are important intermediates in the synthesis of various heterocyclic systems, valued for their synthetic utility in creating novel heterocyclic structures. They have a broad range of applications in the synthesis of new and useful heterocyclic compounds (Gouda, Berghot, Abd El Ghani, & Khalil, 2014).

Catalytic Synthesis

Ytterbium perfluorooctanoate [Yb(PFO)3] has been used to catalyze the one-pot synthesis of 2-amino-3-cyanopyridine derivatives from aldehydes, ketones, malononitrile, and ammonium acetate. This method is notable for its short routine, high yields, and environmental friendliness, indicating its potential in green chemistry (Tang et al., 2011).

Microwave-Assisted Synthesis

A solvent-free microwave irradiation method has been developed for synthesizing this compound derivatives, offering advantages like shorter routine, higher yields, and environmental benefits. This approach signifies an advance in eco-friendly and efficient synthetic methodologies (Shi, Tu, Fang, & Li, 2005).

Antibacterial Applications

Recent studies have demonstrated the potential of this compound derivatives as antibacterial agents. These derivatives have shown promising results against various bacteria, including both Gram-positive and Gram-negative strains, suggesting their utility in the development of new antibacterial drugs (Kibou et al., 2022).

Green Chemistry

Graphene oxide has been utilized as a metal-free carbocatalyst for the one-pot synthesis of this compound derivatives in water, highlighting an environmentally friendly approach in chemical synthesis. The reusability of the catalyst further underscores the sustainability of this method (Khalili, 2016).

Antimicrobial and Antifungal Agents

Some this compound derivatives have been identified as effective antimicrobial and antifungal agents. This indicates their potential role in developing new treatments against microbial infections (Mamedov et al., 2020).

Mechanism of Action

Target of Action

2-Amino-3-cyanopyridine is a compound with a pyridine ring in its structure, which has significant pharmaceutical and biological activities . The primary targets of this compound are IKK-β inhibitors and A2A adenosine receptors . IKK-β inhibitors play a crucial role in the regulation of the NF-κB signaling pathway, which is involved in immune and inflammatory responses. A2A adenosine receptors are involved in various physiological processes, including neurotransmission and inflammation.

Mode of Action

The interaction of this compound with its targets results in changes that contribute to its biological activities. For instance, by inhibiting IKK-β, it can modulate the NF-κB signaling pathway, potentially reducing inflammation. By acting on A2A adenosine receptors, it may influence neurotransmission and other related processes .

Biochemical Pathways

The synthesis of 2-Amino-3-cyanopyridines involves a one-pot multicomponent coupling reaction of acetophenone, aldehyde, malononitrile, and ammonium acetate . This reaction is catalyzed by various catalysts and results in the formation of the this compound structure . The affected pathways and their downstream effects are related to the targets of the compound, including the NF-κB signaling pathway and neurotransmission processes.

Pharmacokinetics

A study has mentioned an adme-t prediction for a compound synthesized using this compound . This prediction would describe the pharmacokinetic properties of the compound and its toxicity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an IKK-β inhibitor and an A2A adenosine receptor antagonist . These effects can lead to changes in immune and inflammatory responses, neurotransmission, and other physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives has been performed under solvent-free conditions , suggesting that the reaction environment can impact the efficiency of the synthesis process. Additionally, the compound’s action may be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

2-Amino-3-cyanopyridine is considered hazardous . It causes serious eye irritation and damage, skin irritation, and is toxic in contact with skin . It is harmful if swallowed and toxic if swallowed . It is advised to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

2-Amino-3-cyanopyridine and its derivatives have shown potential in various biological profiles, including antibacterial , anticancer , anti-inflammatory , Ketohexokinase (KHK) inhibitory , and NO synthases inhibitory activities . Therefore, they can be considered as promising candidates for future research in drug development.

properties

IUPAC Name

2-aminopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXDQRRDNPRJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355929
Record name 2-Amino-3-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24517-64-4
Record name 2-Amino-3-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-cyanopyridine
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Synthesis routes and methods I

Procedure details

Add 100 mL ammonium hydroxide to a sealed tube containing 12.5 gm (90.21 mMol) 2-chloro-3-cyanopyridine. Seal the tube and heat the suspension at 120° C. for 6 hours. Cool the reaction mixture to room temperature and partition between ethyl acetate and saturated aqueous sodium bicarbonate. Extract the aqueous phase with ethyl acetate (3×100 mL) followed by 70:30 ethyl acetate:n-butanol (2×100 mL). Combine organic phases and concentrate under reduced pressure to provide 2-amino-3-cyanopyridine.
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Synthesis routes and methods II

Procedure details

17.3 parts of 4-dimethylamino-1,1-dicyano-1,3-butadiene and 90 parts of methanol are combined in a stirred autoclave. 16 parts of liquid ammonia are added and the mixture is stirred at 150° C. for 3 hours. The mixture is evaporated down under reduced pressure and, after the addition of ethanol, the precipitate is filtered off with suction and dried. 12.7 parts (91% of theory) of 2-aminonicotine nitrile, of melting point 130° to 132° C. (from ethanol), are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: While the provided research doesn't pinpoint a single biological target for all 2-Amino-3-cyanopyridine derivatives, several studies highlight their potential against specific targets. For example, one study explored their efficacy as dual inhibitors of VEGFR2 and Src, both involved in cancer cell proliferation and angiogenesis. [] Another study identified a derivative inhibiting STAT3, a crucial protein in colorectal cancer progression. [, ] Additionally, some derivatives exhibited promising carbonic anhydrase (CA) inhibition, particularly against hCA I and hCA II, enzymes involved in various physiological processes. []

ANone: Inhibition of VEGFR2 and Src can disrupt angiogenesis (formation of new blood vessels) and tumor growth, contributing to the observed antiproliferative effects in cancer cells. [] Similarly, inhibiting STAT3 can disrupt its role in cell growth, survival, and resistance to apoptosis (programmed cell death) in colorectal cancer. [, ] Blocking carbonic anhydrases (CAs) can affect diverse physiological processes, including pH regulation, ion transport, and cell signaling, making them relevant targets for various diseases. []

ANone: The molecular formula of this compound is C6H5N3. Its molecular weight is 119.12 g/mol.

ANone: Studies utilize various spectroscopic methods to characterize these compounds, including:

  • FTIR: Provides information on functional groups like C≡N stretching and N-H bending vibrations. [, , , , ]
  • NMR (1H and 13C): Elucidates the structure and confirms the positions of substituents on the pyridine ring. [, , , , , , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, , , ]

ANone: Research suggests good stability under various reaction conditions, including microwave irradiation, solvent-free conditions, and reflux in different solvents like ethanol and water. [, , , , , , ]

ANone: Researchers have employed computational methods like molecular docking to predict the binding interactions of this compound derivatives with their potential biological targets, such as topoisomerase II. [] Additionally, virtual screening techniques, including ligand-based support vector machines and structure-based molecular docking, have been applied to identify promising candidates as dual inhibitors of VEGFR2 and Src. []

ANone: Research indicates that substituents on the pyridine ring significantly influence biological activity.

  • Anticancer Activity: Introducing halogen atoms (e.g., fluorine, chlorine, bromine) at specific positions on the phenyl ring at C-4 and C-6 generally enhanced anticancer activity. [, , ] Compounds with small lipophilic groups at the C-4 position also demonstrated improved potency. []
  • Anti-inflammatory and Analgesic Activity: Electron-releasing groups on the 4- or 6-aryl ring generally enhanced activity. Replacing the aryl group with a p-hydroxyphenyl substituent at the 6-position further increased anti-inflammatory and analgesic properties. []
  • Antimicrobial Activity: The presence of specific substituents like bromine, nitro, and amino groups simultaneously was linked to enhanced antibacterial and antifungal activity. []

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